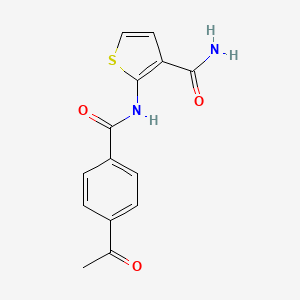

2-(4-Acetylbenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

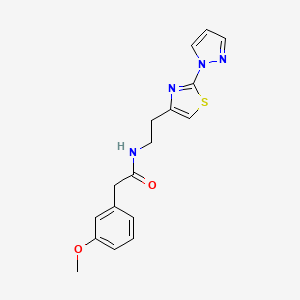

“2-(4-Acetylbenzamido)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives like “2-(4-Acetylbenzamido)thiophene-3-carboxamide” often involves the use of acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(4-Acetylbenzamido)thiophene-3-carboxamide” is confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-Acetylbenzamido)thiophene-3-carboxamide” often involve the use of acyl chlorides and heterocyclic amine derivatives .Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as 2-(4-Acetylbenzamido)thiophene-3-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Anticancer Agents

2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . It’s plausible that 2-(4-Acetylbenzamido)thiophene-3-carboxamide could have similar applications.

Anti-Atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . Given the structural similarities, 2-(4-Acetylbenzamido)thiophene-3-carboxamide might also be used in the development of such agents.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given the electronic properties of thiophene, 2-(4-Acetylbenzamido)thiophene-3-carboxamide could potentially be used in this field.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The unique electronic properties of 2-(4-Acetylbenzamido)thiophene-3-carboxamide could make it a valuable component in OLED technology.

Mechanism of Action

Target of Action

The primary target of 2-(4-Acetylbenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

2-(4-Acetylbenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Future Directions

Thiophene and its derivatives, including “2-(4-Acetylbenzamido)thiophene-3-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQBNOVQXCNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylbenzamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)

![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)

![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)